N-(2-cyanophenyl)-N-methylmethanesulfonamide
Overview
Description
N-(2-cyanophenyl)-N-methylmethanesulfonamide is an organic compound that features a sulfonamide group attached to a cyanophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-N-methylmethanesulfonamide typically involves the reaction of 2-cyanophenylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanophenyl)-N-methylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(2-cyanophenyl)-N-methylmethanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The nitrile group may also participate in interactions with proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
2-cyanopyridine derivatives: These compounds share the nitrile group and have similar reactivity.
N-(2-cyanophenyl)-N-methylformamide: Similar structure but with a formamide group instead of a sulfonamide.
N-(2-cyanophenyl)-N-methylacetamide: Contains an acetamide group instead of a sulfonamide.
Uniqueness
N-(2-cyanophenyl)-N-methylmethanesulfonamide is unique due to its combination of a sulfonamide group and a nitrile group, which provides distinct reactivity and potential for diverse applications. The presence of the sulfonamide group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
N-(2-cyanophenyl)-N-methylmethanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-11(14(2,12)13)9-6-4-3-5-8(9)7-10/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLLSQHKTQOHIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C#N)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670231 | |
Record name | N-(2-Cyanophenyl)-N-methylmethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1073159-70-2 | |
Record name | N-(2-Cyanophenyl)-N-methylmethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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